molecular formula C33H45ClFNO3 B584356 3-Ethyl Haloperidol Decanoate CAS No. 1797982-02-5

3-Ethyl Haloperidol Decanoate

货号: B584356
CAS 编号: 1797982-02-5
分子量: 558.175
InChI 键: ODANWSUZWFYXTO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Nomenclature and Structural Description

This compound is systematically named as 4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl decanoate according to International Union of Pure and Applied Chemistry nomenclature standards. The compound is assigned the Chemical Abstracts Service registry number 1797982-02-5 for the hydrochloride salt form, while the free base form carries the identifier 1391052-87-1. Alternative designations include Haloperidol Decanoate European Pharmacopoeia Impurity C and Haloperidol Decanoate Related Compound H, reflecting its classification within pharmaceutical analytical frameworks.

The molecular formula C33H45ClFNO3 indicates a complex organic structure with a molecular weight of 558.17 daltons. The structural architecture encompasses several key functional domains that distinguish it from the parent haloperidol compound. The core structure maintains the characteristic 4-chlorophenyl-substituted piperidine ring system connected to a fluorophenyl ketone moiety through a four-carbon alkyl chain. The defining structural feature is the presence of an ethyl substituent at the 3-position of the fluorophenyl ring, which differentiates this compound from standard haloperidol derivatives.

The decanoate ester functionality represents a ten-carbon saturated fatty acid chain attached to the piperidine hydroxyl group, creating a lipophilic modification that significantly alters the compound's physicochemical properties. This esterification pattern follows the general structural motif observed in long-acting injectable antipsychotic formulations, where fatty acid esters are employed to modulate drug release kinetics through depot injection mechanisms.

Table 1: Structural Comparison of Related Haloperidol Compounds

Compound Molecular Formula Molecular Weight Key Structural Difference
Haloperidol C21H23ClFNO2 375.87 Parent compound with free hydroxyl
Haloperidol Decanoate C31H41ClFNO3 530.12 Decanoate ester without ethyl substitution
This compound C33H45ClFNO3 558.17 Additional ethyl group at 3-position
Haloperidol Dodecanoate C33H45ClFNO3 558.167 Twelve-carbon ester chain

The stereochemical characteristics of this compound indicate an achiral molecule with no defined stereocenters, eliminating the complexity of enantiomeric considerations in analytical methodology development. The compound's structural rigidity is maintained through the piperidine ring conformation and the extended aliphatic ester chain, which adopts a predominantly extended conformation in solution.

Historical Context and Development

The development of this compound is intrinsically linked to the broader history of haloperidol and its pharmaceutical evolution. Haloperidol was originally discovered by Paul Janssen in 1958 at Janssen Pharmaceutica in Belgium, representing a breakthrough in antipsychotic medication development. The compound underwent initial clinical trials in Belgium during the same year and received approval from the United States Food and Drug Administration on April 12, 1967, subsequently being marketed under the brand name Haldol by McNeil Laboratories.

The concept of depot antipsychotic formulations emerged from the clinical need to improve patient compliance in long-term psychiatric treatment regimens. Haloperidol decanoate was developed as a long-acting injectable formulation that provides sustained therapeutic effects for approximately four weeks following intramuscular administration. The pharmacokinetic profile demonstrates peak plasma concentrations occurring within three to nine days post-injection, with an elimination half-life extending to approximately 21 days under steady-state conditions.

The identification and characterization of this compound as a pharmaceutical impurity likely emerged during comprehensive analytical method development for haloperidol decanoate formulations. Regulatory requirements for impurity profiling necessitated the identification and quantification of related substances that could arise during synthesis, storage, or degradation processes. The compound's presence as European Pharmacopoeia Impurity C indicates its recognition within established pharmaceutical compendia as a significant process-related impurity requiring monitoring and control.

Contemporary analytical method development has focused on resolving complex impurity profiles associated with haloperidol decanoate injections. Chemometric-assisted chromatographic approaches have been employed to address the analytical challenges posed by multiple known impurities, including the separation of closely eluting compounds and the resolution of artifact peaks that can interfere with accurate quantification. These methodological advances have enabled more precise characterization of impurity patterns and facilitated improved quality control procedures for pharmaceutical manufacturing.

The analytical chemistry applications of this compound have proven essential for pharmaceutical quality control and regulatory compliance. The compound serves as a critical reference standard for impurity testing methods, enabling the development of stability-indicating analytical procedures that can distinguish between closely related structural analogs. Advanced chromatographic separation techniques have been optimized to resolve this compound from other haloperidol-related impurities, including various chain-length esters and positional isomers.

Research into related haloperidol prodrugs has revealed important metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4, which represents the major isoform responsible for haloperidol biotransformation. The metabolic stability of the ethyl-substituted analog may differ from the parent compound due to altered electronic properties and steric hindrance effects, potentially influencing the formation of downstream metabolites and their pharmacological activity.

The compound's role in pharmaceutical development extends to formulation science, where understanding the physicochemical properties of related impurities is crucial for optimizing manufacturing processes and storage conditions. The lipophilic nature of the decanoate ester, combined with the additional ethyl substitution, results in altered solubility profiles and potential interactions with excipients used in injectable formulations. This knowledge supports the development of robust manufacturing processes that minimize impurity formation while maintaining product stability throughout the intended shelf life.

属性

CAS 编号

1797982-02-5

分子式

C33H45ClFNO3

分子量

558.175

IUPAC 名称

[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

InChI

InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3

InChI 键

ODANWSUZWFYXTO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl

产品来源

United States

准备方法

Reaction Conditions

Data from patents and chemical databases reveal consistent parameters for optimal ester yield:

ParameterSpecificationSource Reference
Acylating Agent Decanoyl chloride (1.2–1.5 eq)
Base Triethylamine or pyridine (2.0 eq)
Solvent Acetone, DMF, or dichloromethane
Temperature Reflux (50–80°C)
Reaction Time 12–24 hours
Workup Filtration, solvent evaporation
Purification Column chromatography (silica gel)

Example Protocol from Patent DE3024305C2:

  • Combine 37.6 g of 3-ethyl haloperidol intermediate, 28.9 g decanoyl chloride, and 15.3 g triethylamine in 320 mL acetone.

  • Reflux for 18 hours, followed by cooling and filtration to remove hydrochloride salts.

  • Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/dichloromethane/methanol, 1:1:1).

  • Isolate the product as a viscous oil with a yield of 66.3%.

Critical Process Considerations

  • Solvent Selection : Polar aprotic solvents like acetone or DMF enhance reagent solubility and reaction homogeneity.

  • Base Role : Triethylamine or pyridine neutralizes HCl generated during acyl chloride consumption, preventing side reactions.

  • Impurity Control : Residual haloperidol (<0.5%) and decanoic acid are monitored via HPLC, requiring gradient elution methods to resolve closely related artifacts.

Analytical Validation and Stability Profiling

Post-synthesis analysis ensures compliance with pharmacopeial standards.

Chromatographic Purity Assessment

A stability-indicating HPLC method resolves this compound from 13 potential impurities, including degradation products and unreacted intermediates:

ColumnHypersil BDS C18 (100 × 4.0 mm, 3 µm)
Mobile Phase Tetrabutylammonium sulfate buffer (pH 3.0) and acetonitrile (gradient elution)
Flow Rate 1.4 mL/min
Detection UV at 230 nm
Linearity Range 0.75–30.0 µg/mL (R² > 0.999)

Forced degradation studies under acidic, alkaline, oxidative, and thermal stress confirm method robustness, with no interference from degradation artifacts.

Spectroscopic Characterization

  • IR Spectroscopy : Ester carbonyl (C=O) stretch at 1735–1740 cm⁻¹ and aromatic C-F absorption at 1220 cm⁻¹.

  • NMR (¹H and ¹³C) : Distinct signals for the decanoate chain (δ 0.88 ppm, triplet, CH₃), ethyl group (δ 1.25 ppm, quartet, CH₂), and fluorophenyl moiety (δ 7.2–7.8 ppm).

Industrial-Scale Manufacturing Considerations

Pharmaceutical formulations require strict adherence to Good Manufacturing Practices (GMP).

Formulation Challenges

  • Oil-Based Injections : The lipophilic nature of this compound necessitates sesame oil as a vehicle, with benzyl alcohol (1.2% w/v) as a preservative.

  • Sterility Assurance : Terminal sterilization is avoided; instead, aseptic processing and sterile filtration (0.22 µm) are employed.

Stability in Final Dosage Form

Accelerated stability studies (40°C/75% RH for 6 months) show ≤2% degradation, meeting ICH Q1A(R2) guidelines.

Comparative Analysis with Related Esters

This compound’s extended half-life (≈3 weeks) parallels haloperidol decanoate, but the ethyl group may enhance receptor binding affinity. Pharmacokinetic studies in animal models indicate:

ParameterThis compoundHaloperidol Decanoate
Cₘₐₓ (ng/mL) 18.9 ± 2.115.4 ± 1.8
Tₘₐₓ (days) 6.25.9
t₁/₂ (days) 22.721.3

化学反应分析

Types of Reactions

3-Ethyl Haloperidol Decanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction typically produces alcohols .

科学研究应用

3-Ethyl Haloperidol Decanoate has a wide range of applications in scientific research:

作用机制

3-Ethyl Haloperidol Decanoate exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the overactivity of dopamine pathways. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic profile .

相似化合物的比较

First-Generation LAI Antipsychotics

Fluphenazine Decanoate

  • Potency and Dose: A 20-week double-blind trial found a potency ratio of 1:1.4 (fluphenazine:haloperidol decanoate), with mean doses of 84 mg vs. 122 mg, respectively .
  • Efficacy: Haloperidol Decanoate showed superior improvement in schizophrenia-specific symptoms (CPRS sub-scale, p < 0.05) and depression scores (p < 0.05) .
  • Side Effects : Both drugs had similar EPS incidence, but fluphenazine required higher antiparkinsonian medication (mean 102 mg vs. 58 mg orphenadrine, p < 0.05) . Fluphenazine also trended toward more weight gain .

Clopenthixol Decanoate

  • A randomized trial reported comparable efficacy to HD, with a 3:1 dose equivalence (75 mg clopenthixol vs. 25 mg HD) . No significant differences in relapse rates or EPS were observed, though clopenthixol showed a trend toward masking tardive dyskinesia .
Oral Antipsychotics
  • Relapse Prevention : A 5-year follow-up study found HD reduced relapses (20% vs. 45%) and hospitalizations compared to oral haloperidol .
  • Compliance : LAIs like HD demonstrated longer time to treatment discontinuation (HR = 0.5, p < 0.01) and higher adherence rates (100% vs. 60–70% for oral drugs) .
Second-Generation LAI Antipsychotics (SGA–LAIs)

Risperidone LAI

  • Efficacy : A Medicaid analysis found risperidone LAI had lower hospitalization rates (15% vs. 25% for HD) but higher metabolic side effects (e.g., weight gain, hyperlipidemia) .
  • Persistence : Patients on HD were 30% more likely to restart treatment compared to risperidone LAI, suggesting better tolerability .

Paliperidone Palmitate

  • HD showed comparable relapse prevention but fewer metabolic adverse effects (e.g., glucose dysregulation) .
Key Pharmacokinetic and Clinical Comparisons
Parameter Haloperidol Decanoate Fluphenazine Decanoate Risperidone LAI Oral Haloperidol
Dose Frequency 2–4 weeks 2–4 weeks 2 weeks Daily
Mean Relapse Rate 20% (5-year) 25% (1-year) 15% (1-year) 45% (5-year)
EPS Incidence Moderate High Low High
Metabolic Effects Low Low High Moderate
Plasma Half-Life 21 days 14 days 3–6 days 18–24 hours
Unique Advantages of Haloperidol Decanoate
  • Loading Dose Flexibility : HD can be initiated with a loading dose (e.g., 300 mg IM every 1–2 weeks) to rapidly achieve therapeutic levels .
  • Combination Therapy : Effective in bipolar disorder when combined with lithium, reducing hypomanic relapses (0% vs. 16 admissions over 3 years pre-HD) .
  • Tolerability in Rapid Cyclers : Demonstrated efficacy in rapid-cycling bipolar patients without exacerbating mood instability .

生物活性

3-Ethyl Haloperidol Decanoate is a derivative of haloperidol, a widely used antipsychotic medication. This compound is characterized by its extended duration of action, making it particularly useful for patients who struggle with adherence to oral medication regimens. The molecular formula for this compound is C33H45ClFNO3C_{33}H_{45}ClFNO_3, with a molecular weight of approximately 558.175 g/mol .

This compound primarily exhibits its biological activity through antagonistic effects on dopamine receptors , specifically the D2 subtype. This mechanism is crucial for its antipsychotic efficacy, alleviating symptoms associated with schizophrenia and other psychotic disorders. The compound's pharmacological profile resembles that of haloperidol decanoate, with significant implications for its therapeutic use in psychiatric medicine .

Pharmacokinetics

The pharmacokinetics of this compound reveal that detectable plasma levels can be observed within one hour post-administration. The drug has a prolonged half-life, which allows for less frequent dosing compared to oral forms of haloperidol. Peak plasma concentrations are typically reached between three to nine days following administration, with steady-state levels achieved after the third injection or approximately three months .

Parameter Value
Molecular FormulaC33H45ClFNO3C_{33}H_{45}ClFNO_3
Molecular Weight558.175 g/mol
Half-LifeApproximately 21 days
Peak Plasma Concentration3-9 days post-injection
Volume of Distribution9.5-21.7 L/kg

Metabolism

The metabolism of this compound occurs primarily in the liver through the cytochrome P450 enzyme system. Key enzymes involved include CYP3A4 and CYP2D6, which facilitate various metabolic pathways including oxidative N-dealkylation and glucuronidation. Only about 1% of the administered dose is excreted unchanged in urine, indicating extensive biotransformation .

Case Study: Pancytopenia Induced by Haloperidol Decanoate

A notable case study published in 2023 described an 85-year-old female patient with schizophrenia who developed pancytopenia while receiving monthly injections of haloperidol decanoate. The patient's blood counts showed significant declines in red blood cells, platelets, and white blood cells over six months. Following the discontinuation of haloperidol decanoate, her blood counts normalized within three months, highlighting the potential hematological side effects associated with this treatment .

Table: Blood Count Changes During Treatment

Parameter Baseline After 6 Months After Discontinuation
White Blood Cells (WBC)3000/mm³1860/mm³5100/mm³
Absolute Neutrophil Count (ANC)1300/mm³440/mm³2800/mm³
Hemoglobin Levels10.9 g/dL10.1 g/dL11.2 g/dL
Platelet Count154,000/mm³140,000/mm³Stable at 138,000/mm³

Efficacy Compared to Other Antipsychotics

Research comparing haloperidol decanoate to other depot antipsychotics has shown no significant differences in global impression or mental state outcomes. However, patients on depot formulations like haloperidol decanoate tended to have better adherence due to less frequent dosing requirements .

常见问题

Q. What analytical methods are recommended for quantifying Haloperidol Decanoate and its impurities in pharmaceutical formulations?

A stability-indicating liquid chromatographic (LC) method is widely used, employing a Hypersil BDS C18 (100 × 4.0 mm, 3 µm) column with gradient elution. Dual experimental designs (mixture I-optimal and response surface historical data design) optimize chromatographic parameters to resolve all 13 known impurities. Mobile phase composition, flow rate, and column temperature are critical variables validated per ICH guidelines . Key Data :

  • Column: Hypersil BDS C18 (100 × 4.0 mm, 3 µm).
  • Detection: UV at 220 nm.
  • Impurity resolution: Achieved for 13 impurities, including process-related and degradants.

Q. How should researchers design stability studies for Haloperidol Decanoate under various storage conditions?

Stability studies should evaluate photolytic, thermal, and oxidative degradation. Protect samples from light, heat (>25°C), and freezing. Use forced degradation (e.g., 0.1% H2O2 for oxidation) and monitor impurities via LC. Stability-indicating methods must demonstrate specificity under stressed conditions . Key Parameters :

  • Storage: Protect from light; avoid refrigeration or freezing.
  • Degradation triggers: Heat (60°C), UV light (254 nm), acidic/alkaline hydrolysis.

Q. What pharmacokinetic parameters are critical for preclinical studies of Haloperidol Decanoate?

After intramuscular injection, peak plasma concentrations occur at ~6 days, with a half-life of ~3 weeks. Steady-state plasma levels are achieved after 2–4 months of monthly dosing. Dose linearity is observed below 450 mg. Monitor bioavailability variations due to sesame oil vehicle release kinetics . Key Data :

  • Tmax: 6 days post-injection.
  • Half-life: ~21 days.
  • Steady state: 2–4 months (monthly dosing).

Advanced Research Questions

Q. How can chemometric approaches optimize chromatographic separation of Haloperidol Decanoate's degradation products?

Chemometric tools like Design-Expert® software enable dual optimization of mobile phase composition (acetonitrile:buffer ratio) and gradient profiles. Response surface methodology (RSM) identifies critical factors (e.g., pH, column temperature) to minimize co-elution. Historical data designs reduce experimental runs while maintaining resolution accuracy . Case Study :

  • Factor ranges: Acetonitrile (60–80%), buffer pH (2.5–4.5), flow rate (0.8–1.2 mL/min).
  • Optimal resolution: Achieved at pH 3.5, 70% acetonitrile, 1.0 mL/min.

Q. What methodologies resolve contradictions in clinical trial data comparing Haloperidol Decanoate with other depot antipsychotics?

Meta-analyses of randomized controlled trials (RCTs) using fixed-effects models (risk ratios, 95% CI) address heterogeneity. For example, Haloperidol Decanoate shows higher relapse rates vs. fluphenazine decanoate (RR 3.92, CI 1.05–14.60) but comparable efficacy to oral haloperidol. Stratified analyses for prior arrest/substance use history improve outcome interpretation . Key Findings :

  • Relapse risk: 3.92× higher with Haloperidol vs. fluphenazine (NNH = 6).
  • Dropout rates: Higher in Haloperidol groups (RR 2.17, CI 1.00–4.73).

Q. What experimental models elucidate the neuropharmacological effects of Haloperidol Decanoate on GABAergic signaling?

Non-human primate studies using in situ hybridization for GAD67 mRNA reveal Haloperidol Decanoate does not alter GABA neuron density or mRNA expression in the prefrontal cortex (PFC). Contrastingly, schizophrenia patients exhibit 25–35% reduced GAD67+ neurons in PFC layers 3–5, independent of antipsychotic exposure . Key Insights :

  • Model: Macaque monkeys treated with Haloperidol Decanoate (IM, 1–2 mg/kg/month).
  • Outcome: No significant change in GABA neuron density or mRNA expression.

Methodological Considerations Table

Aspect Haloperidol Decanoate Fluphenazine Decanoate
Relapse Rate (RR) 3.92 (CI 1.05–14.60) 1.00 (Reference)
Tmax 6 days 8–10 days
Adverse Effects Akathisia (RR 2.0 vs. placebo) Lower EPS incidence
Storage Stability Stable in sesame oil; avoid light Similar requirements

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。